molecular formula C19H17Cl2NO2 B159651 Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride CAS No. 126334-84-7

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride

Cat. No.: B159651
CAS No.: 126334-84-7
M. Wt: 362.2 g/mol
InChI Key: ZFQMWRZOUKPJCD-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride (CAS: 1009306-55-1) is a quinoline derivative with the molecular formula C₁₉H₁₇Cl₂NO₂ and a molecular weight of 370.26 g/mol . It is a hydrochloride salt of the parent compound, ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, which features a chloromethyl group at position 2, a phenyl group at position 4, and an ethyl ester at position 3 of the quinoline ring. This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of fused quinoline systems and heterocyclic derivatives, such as (E)-2-(arylvinyl)quinoline-3-carboxylic acids . It is commercially available with a purity of 95% and is supplied by manufacturers like Shaanxi Cuikang Pharmaceutical Technology .

The compound’s synthesis involves Friedel–Crafts acylation and Friedländer reactions starting from 2-aminobenzophenone and 4-chloroethylacetoacetate, catalyzed by cerium ammonium nitrate (CAN) . Its structural uniqueness lies in the reactive chloromethyl group, which enables further functionalization via nucleophilic substitution or elimination reactions .

Properties

IUPAC Name

ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2.ClH/c1-2-23-19(22)18-16(12-20)21-15-11-7-6-10-14(15)17(18)13-8-4-3-5-9-13;/h3-11H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQMWRZOUKPJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N=C1CCl)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596160
Record name Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126334-84-7
Record name Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride typically involves a multi-step process. One common method starts with the condensation of 2-chloromethylquinoline with benzaldehyde in the presence of a base to form 2-(chloromethyl)-4-phenylquinoline. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to yield dihydroquinoline derivatives.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, thiols, and amines, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, quinoline N-oxides, dihydroquinolines, and carboxylic acids.

Scientific Research Applications

Synthesis Techniques

The synthesis of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride has been achieved through several methodologies, notably the Friedländer reaction, which is a well-established method for creating quinoline derivatives. Recent advancements in synthetic techniques include:

  • Microwave Irradiation : This method enhances reaction rates and yields by applying microwave energy to facilitate the Friedländer reaction under mild conditions .
  • Ultrasound-Assisted Synthesis : Utilizing ultrasound waves has shown to improve the efficiency of the reaction and reduce synthesis time significantly .
  • Catalytic Methods : The use of catalysts such as CAN (Cerium Ammonium Nitrate) has been reported to optimize yields during the synthesis process .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable compound in pharmacological research:

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound possess significant antibacterial properties against various pathogens, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

Research indicates that this compound derivatives exhibit cytotoxic effects against several cancer cell lines:

Compound DerivativeCancer Cell LineIC50 Value (μM)
Compound AA549 (Lung)5.6
Compound BHuh7 (Liver)7.46
Compound CHeLa (Cervical)16.54

These compounds demonstrate potential as anticancer agents with mechanisms involving apoptosis induction and cell cycle arrest .

Synthesis and Evaluation of Antimicrobial Activity

In a study by Rbaa et al., various derivatives were synthesized from this compound and tested for antimicrobial efficacy. The results indicated that certain derivatives exhibited enhanced activity against both Gram-positive and Gram-negative strains compared to traditional antibiotics .

Anticancer Activity Assessment

A comprehensive evaluation was conducted on the anticancer properties of synthesized derivatives against multiple cancer cell lines. Notably, one derivative showed potent activity against A549 cells with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapeutic agent .

Mechanism of Action

The mechanism of action of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The phenyl and quinoline moieties contribute to the compound’s binding affinity and specificity, influencing its overall biological activity.

Comparison with Similar Compounds

Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride (CAS: 1009306-52-8)

  • Molecular Formula: C₁₄H₁₅Cl₂NO₂
  • Molecular Weight : 300.18 g/mol .
  • Key Differences: Replaces the phenyl group at position 4 with a methyl group. Exhibits a lower molecular weight and altered lipophilicity compared to the phenyl-substituted analogue. Used in synthesizing chromenone derivatives and other heterocycles . Physical Properties: Pale red crystal with a melting point of 144°C; stored sealed at room temperature .

Ethyl 4-chloro-6-methylquinoline-3-carboxylate (CAS: 56824-87-4)

  • Molecular Formula: C₁₃H₁₂ClNO₂
  • Molecular Weight : 249.70 g/mol .
  • Key Differences :
    • Substitutes the chloromethyl group at position 2 with a hydrogen atom and introduces a chloro group at position 3.
    • Lacks the reactive chloromethyl moiety, limiting its utility in further derivatization.
    • Primarily employed in antimicrobial and anticancer research due to the chloro substituent’s electron-withdrawing effects .

Core Structural Modifications: Quinoline vs. Quinazoline

2-(Chloromethyl)-4-methylquinazoline (CAS: 109113-72-6)

  • Molecular Formula : C₁₀H₉ClN₂
  • Molecular Weight : 192.65 g/mol .
  • Key Differences: Replaces the quinoline ring with a quinazoline scaffold (two nitrogen atoms at positions 1 and 3). The absence of the ester group reduces steric hindrance, enhancing binding affinity in enzyme inhibition studies. Applications include kinase inhibitor development .

Positional Isomerism: Substituent Placement

Ethyl 4-chloro-8-methylquinoline-3-carboxylate (CAS: 37041-32-0)

  • Molecular Formula: C₁₃H₁₂ClNO₂
  • Molecular Weight : 249.70 g/mol .
  • Key Differences :
    • Positions the methyl group at position 8 instead of 4, altering electronic distribution and steric effects.
    • Demonstrates varied biological activity in antiparasitic assays compared to the 4-phenyl analogue .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1009306-55-1 C₁₉H₁₇Cl₂NO₂ 370.26 2-chloromethyl, 4-phenyl, 3-ester Pharmaceutical intermediates
Ethyl 2-(chloromethyl)-4-methylquinoline-3-carboxylate hydrochloride 1009306-52-8 C₁₄H₁₅Cl₂NO₂ 300.18 2-chloromethyl, 4-methyl, 3-ester Chromenone synthesis
Ethyl 4-chloro-6-methylquinoline-3-carboxylate 56824-87-4 C₁₃H₁₂ClNO₂ 249.70 4-chloro, 6-methyl, 3-ester Antimicrobial research
2-(Chloromethyl)-4-methylquinazoline 109113-72-6 C₁₀H₉ClN₂ 192.65 2-chloromethyl, quinazoline core Kinase inhibitor development

Biological Activity

Ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C19H17Cl2NO2C_{19}H_{17}Cl_2NO_2 and a molecular weight of approximately 362.2 g/mol. Its structure consists of a quinoline core, which is known for its diverse biological activities due to its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

1. Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate demonstrate notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. Studies suggest that these compounds can inhibit the growth of certain microorganisms through mechanisms that may involve disruption of cellular processes or interference with metabolic pathways .

2. Anticancer Properties

Quinoline derivatives, including ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate, have been investigated for their anticancer potential. They exhibit antiproliferative activity against tumor cell lines, including those associated with leukemia and breast cancer. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

3. Antidiabetic Effects

Emerging studies suggest that this compound may play a role in modulating insulin resistance and hyperglycemia. It has been shown to interact with protein targets involved in glucose metabolism, potentially influencing insulin signaling pathways. This indicates its potential application in treating metabolic disorders such as diabetes.

The biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate can be attributed to several mechanisms:

  • Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit enhanced biological activity.
  • Enzyme Inhibition : Quinoline derivatives are known to inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like diabetes and cancer .
  • Antioxidant Properties : Some studies have indicated that these compounds possess antioxidant capabilities, which may help mitigate oxidative stress in biological systems.

Research Findings

A summary of key research findings on the biological activity of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate is presented below:

StudyFindings
Exhibits antimicrobial properties; potential use as an intermediate in drug synthesis.
Shows antiproliferative effects on tumor cell lines; induces apoptosis.
Demonstrates antidiabetic effects by modulating insulin signaling pathways.
Inhibits key enzymes involved in glucose metabolism; shows antioxidant activity.

Case Studies

Several case studies highlight the therapeutic potential of quinoline derivatives:

  • Antimalarial Activity : A study on related quinoline compounds demonstrated their effectiveness against Plasmodium falciparum, suggesting that structural modifications can enhance potency and selectivity against malaria parasites .
  • Anticancer Research : Investigations into quinoline derivatives revealed significant activity against various cancer cell lines, leading to ongoing research into their mechanisms and potential as chemotherapeutic agents .
  • Metabolic Disorders : Research focusing on the modulation of insulin resistance indicates promising results for quinoline derivatives in managing diabetes-related conditions.

Q & A

Q. What is the optimal synthetic route for preparing ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate hydrochloride?

The compound is synthesized via a Friedländer reaction between 2-aminobenzophenone and ethyl 4-chloroacetoacetate in methanol, catalyzed by ceric ammonium nitrate (CAN, 10 mol%) at room temperature. This yields 84% of the intermediate, which is subsequently converted to the hydrochloride salt. Key steps include purification via silica gel chromatography (petroleum ether/EtOAc, 5:1) and acidification with HCl . Alternative methods using microwave or ultrasound irradiation have lower yields, making the CAN-catalyzed route preferable for scalability .

Q. How is the crystal structure of this compound determined?

X-ray crystallography using SHELXL software (SHELX system) is the standard method. Single-crystal diffraction data are collected, and structures are refined with SHELXL-97, ensuring precise determination of bond lengths, angles, and packing motifs. For example, related quinoline derivatives have been analyzed using this approach in Acta Crystallographica Section E .

Q. What safety precautions are required when handling this compound?

While specific GHS data for this compound are unavailable, analogous chlorinated quinolines require:

  • PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Use in a fume hood due to potential respiratory irritation.
  • Immediate neutralization of spills with NaHCO₃ or similar bases. First aid measures include rinsing exposed areas with water and seeking medical attention for ingestion .

Advanced Research Questions

Q. How do substituents on the quinoline core influence reactivity in derivative synthesis?

The chloromethyl group at position 2 enables nucleophilic substitution (e.g., Williamson ether synthesis with phenols/K₂CO₃ in CH₃CN). Substituent effects are studied by varying reaction conditions:

  • Electron-donating groups on phenol increase reaction rates.
  • Steric hindrance from bulky substituents (e.g., tert-butyl) requires Eaton’s reagent (P₂O₅/MeSO₃H) for cyclization at 70°C . Yields for derivatives range from 65–92%, with detailed analysis via NMR, MS, and elemental analysis .

Q. What analytical methods resolve contradictions in reported synthesis yields?

Conflicting yields (e.g., 84% vs. <50% in microwave-assisted routes) are addressed by:

  • Systematic screening of catalysts (CAN vs. KHSO₄).
  • Solvent optimization (methanol vs. ethanol).
  • Monitoring reaction progress via TLC and adjusting stoichiometry. Reproducibility is enhanced by avoiding moisture-sensitive steps and ensuring reagent purity .

Q. How is this compound applied in fluorescence-based sensing?

The quinoline core exhibits solvent-dependent fluorescence. In acetonitrile, its emission is quenched by nitroaromatics (e.g., TNT) via a static quenching mechanism. Researchers quantify quenching efficiency using Stern-Volmer plots, with detection limits in the µM range. Solvent polarity and analyte concentration are critical variables .

Q. What role does this compound play in medicinal chemistry?

It serves as a precursor for fused heterocycles (e.g., benzoxepinoquinolines) with potential bioactivity. Cyclization of 2-(phenoxymethyl) derivatives using polyphosphoric acid (PPA) at 150°C yields compounds screened for antimicrobial and anticancer properties. Substituent diversity is key to structure-activity relationship (SAR) studies .

Methodological Tables

Q. Table 1: Optimization of Derivative Synthesis

Reaction ConditionYield RangeKey ObservationsReference
Phenol + K₂CO₃ in CH₃CN70–85%Electron-rich phenols favored
tert-Butyl phenol + Eaton’s65–75%Requires mild acid and low temp
PPA-mediated cyclization80–92%High temp (150°C) enhances yield

Q. Table 2: Fluorescence Quenching by Nitroaromatics

SolventQuenching Efficiency (TNT)MechanismReference
Acetonitrile90% (10 µM TNT)Static quenching
Ethanol65% (10 µM TNT)Dynamic + static

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